1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Description
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a piperazine derivative featuring a thiazole ring substituted with a furan moiety at the 2-position and a methyl-piperazine group at the 4-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their CNS activity, antimicrobial properties, and receptor modulation .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;/h1-2,7,9,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYOAIRCQRPPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-furan-2-ylthioamide with chloroacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The piperazine ring undergoes characteristic nucleophilic reactions:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites. For example, benzylation with benzyl bromide yields N-benzyl derivatives (confirmed by LC-MS) .
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the lone pair on nitrogen, as evidenced by UV-Vis and FT-IR spectral shifts .
Table 2: Piperazine Reactivity
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylpiperazine derivative | Bioactivity modulation |
| Metal coordination | CuCl₂, MeOH | [Cu(L)Cl₂] complex | Anticancer studies |
Thiazole Ring Reactivity
The 1,3-thiazole component participates in:
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Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ yields nitro-thiazole intermediates (HPLC purity >90%) .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis forms biaryl-thiazole hybrids .
Table 3: Thiazole Functionalization
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Aryl-thiazole hybrid |
Furan Substituent Reactivity
The furan-2-yl group exhibits:
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Electrophilic Aromatic Substitution : Bromination at the 5-position using Br₂/FeBr₃ forms 5-bromo-furan derivatives (¹H-NMR: δ 7.25 ppm, d, J = 2.1 Hz) .
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Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering solubility and bioactivity .
Table 4: Furan Reactivity
| Reaction | Reagents | Product | Significance |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-furan-thiazole | Halogenation for SAR |
| Hydrogenation | H₂, Pd-C, EtOH | Tetrahydrofuran analog | Solubility enhancement |
Stability and Degradation Pathways
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Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl (pH <2), regenerating the free base (TLC monitoring) .
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Thermal Degradation : Decomposes at 220–225°C (DSC analysis), forming furan and thiazole fragments .
Biological Relevance of Reactivity
Scientific Research Applications
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heteroaromatic Substituent Variations
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
- Key Difference : Replaces furan with thiophene (sulfur instead of oxygen).
- This compound was discontinued, possibly due to metabolic instability or toxicity concerns .
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
- Key Difference : Substitutes furan with a 4-fluorophenyl group.
- Increased molecular weight (MW ~340) may affect pharmacokinetics .
Substituent Position and Linker Modifications
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Dihydrochloride
- The dihydrochloride salt further boosts solubility .
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
Simplified Thiazole-Piperazine Derivatives
1-[(2-Methyl-4-thiazolyl)methyl]piperazine Hydrochloride
- Key Difference : Lacks aromatic substituents on the thiazole, featuring a methyl group at the 2-position.
- Lower MW (233.76) may improve bioavailability for CNS targets .
Piperazine-Based Antihistamines (e.g., Cetirizine, Cyclizine)
- Key Difference : Bulky diphenylmethyl or benzhydryl groups replace the thiazole-furan system.
- Impact : Enhanced steric bulk improves selectivity for histamine H1 receptors but reduces versatility for other targets. These compounds demonstrate higher MWs (e.g., cetirizine: 388.9) and prolonged half-lives .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | Key Substituent | Solubility (Salt Form) | Therapeutic Potential |
|---|---|---|---|---|
| Target Compound | 325.86 | 2-Furan, 4-thiazole | High (HCl) | CNS modulation, antimicrobial |
| 1-{[2-(Thiophen-3-yl)-...} (Discontinued) | ~340 | 3-Thiophene | Moderate (HCl) | Discontinued (stability issues) |
| 1-{[2-(4-Fluorophenyl)-...} | ~340 | 4-Fluorophenyl | High (HCl) | Serotonin/Dopamine receptor ligands |
| Cetirizine Dihydrochloride | 388.9 | Diphenylmethyl | High (HCl) | Antihistamine |
Biological Activity
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 283.78 g/mol
- CAS Number : Not specified in the current literature.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. The thiazole and furan moieties are known to enhance the biological activity against various pathogens:
- Bacterial Inhibition : Compounds containing thiazole rings have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 µg/mL against these bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 25 |
| Compound C | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives with piperazine and thiazole functionalities exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Research has included screening against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3, showing varying degrees of growth inhibition .
| Cell Line | Compound | GI50 (µM) |
|---|---|---|
| MiaPaCa2 | Compound D | 14 |
| BxPC3 | Compound E | >50 |
| A2780 | Compound F | 20 |
The mechanisms by which these compounds exert their effects are multifaceted:
- Inhibition of Biofilm Formation : Some thiazole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
- Targeting Cellular Pathways : The interaction with specific cellular targets such as PARP enzymes has been noted in related compounds, leading to enhanced apoptosis in cancer cells .
Case Studies
A notable case study involved a series of synthesized piperazine derivatives tested for their anticancer properties. One derivative exhibited an IC50 value of 18 µM against breast cancer cells, indicating a promising lead for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
